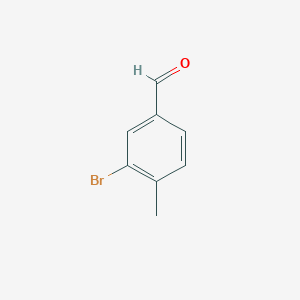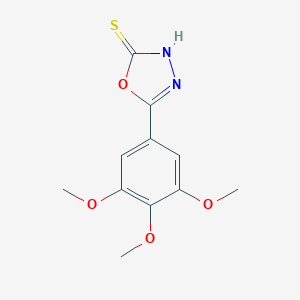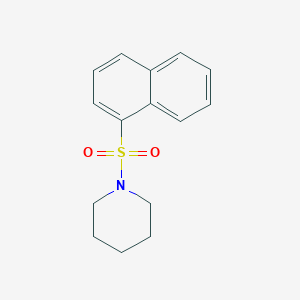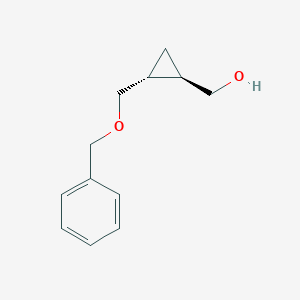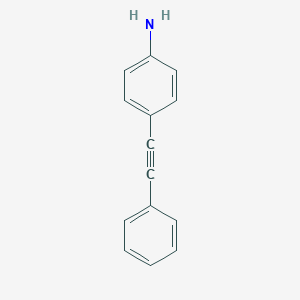
4-(phenylethynyl)aniline
Overview
Description
4-(phenylethynyl)aniline is an organic compound with the molecular formula C14H11N It is characterized by the presence of a phenylethynyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(phenylethynyl)aniline is typically synthesized through the reaction of aniline with phenylacetylene. This reaction can be carried out under inert conditions, often in the presence of a suitable catalyst. Common catalysts include palladium-based catalysts, which facilitate the coupling of the alkyne (phenylacetylene) with the aromatic amine (aniline) to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-(phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives under specific conditions.
Reduction: Reduction reactions can convert the triple bond in the phenylethynyl group to a double or single bond.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Nitro or halogenated aniline derivatives.
Scientific Research Applications
4-(phenylethynyl)aniline has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: Due to its electronic properties, it is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-(phenylethynyl)aniline involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, influencing the compound’s binding affinity to specific targets. Additionally, the aniline moiety can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
- 4-(2-Phenylethenyl)aniline
- 2-(Phenylethynyl)aniline
- 4-(Phenylethynyl)phenol
Comparison: 4-(phenylethynyl)aniline is unique due to the presence of both the phenylethynyl group and the aniline moiety, which confer distinct electronic and chemical properties. Compared to 4-(2-Phenylethenyl)aniline, the ethynyl group in this compound provides additional reactivity and potential for further functionalization .
Properties
IUPAC Name |
4-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQRHOQXHVJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404945 | |
| Record name | 4-(2-phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-25-8 | |
| Record name | 4-(2-phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

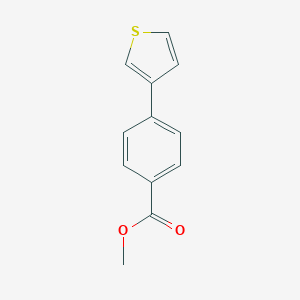
![diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B184076.png)
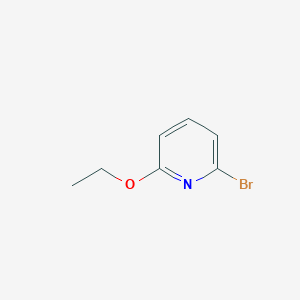
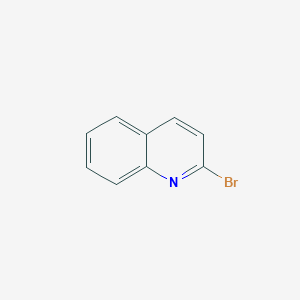
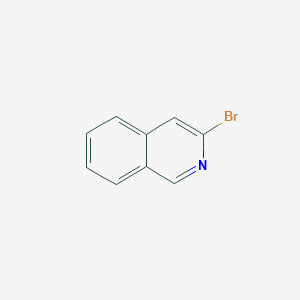
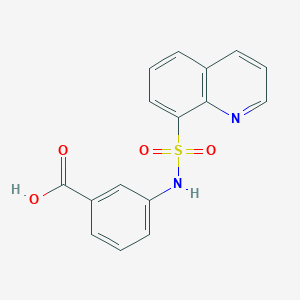
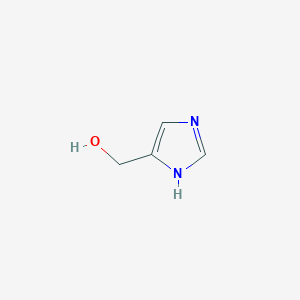
![1-Methylbenzo[cd]indol-2(1H)-one](/img/structure/B184090.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
